2-(2-Benzofuranyl)-4-tert-butyl-morpholine

Description

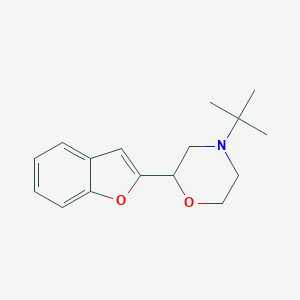

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1-benzofuran-2-yl)-4-tert-butylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-16(2,3)17-8-9-18-15(11-17)14-10-12-6-4-5-7-13(12)19-14/h4-7,10,15H,8-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLQAJDYQZJWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCOC(C1)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601271 | |

| Record name | 2-(1-Benzofuran-2-yl)-4-tert-butylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119491-61-1 | |

| Record name | 2-(2-Benzofuranyl)-4-(1,1-dimethylethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119491-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Benzofuran-2-yl)-4-tert-butylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Benzofuranyl 4 Tert Butyl Morpholine and Analogous Structures

Strategies for Benzofuran (B130515) Scaffold Construction

Acid-catalyzed intramolecular cyclizations represent a fundamental approach to the benzofuran nucleus. These reactions typically involve the cyclization of a phenol (B47542) derivative bearing a suitable side chain that can act as an electrophile.

One facile, one-pot method involves the use of trifluoroacetic acid (TFA) as a catalyst to promote a cyclization/oxidative aromatization cascade of 2-hydroxy-1,4-diones, affording a variety of benzofuran derivatives in moderate to good yields. rsc.orgrsc.org The proposed mechanism initiates with an acid-catalyzed intramolecular cyclization, followed by dehydration to form a key dihydrofuran intermediate, which is then oxidized to the aromatic benzofuran. rsc.org

Another strategy employs polyphosphoric acid (PPA) to catalyze the cyclization of acetal (B89532) substrates. wuxiapptec.com Quantum mechanics (QM) analyses of the oxonium ion intermediate formed under acidic conditions can be used to predict the regioselectivity of the cyclization, which is crucial when the aromatic ring has multiple potential sites for nucleophilic attack. wuxiapptec.com

| Method | Starting Material | Acid Catalyst | Key Features |

| Cascade Reaction | 2-Hydroxy-1,4-diones | Trifluoroacetic Acid (TFA) | One-pot procedure involving cyclization and oxidation. rsc.orgrsc.org |

| Acetal Cyclization | Phenoxy acetals | Polyphosphoric Acid (PPA) | Forms an oxonium ion intermediate; regioselectivity can be predicted computationally. wuxiapptec.com |

| Allylic Isomerization | 2-methylene-2,3-dihydrobenzofuran-3-ols | H₂SO₄ | An acid-catalyzed isomerization step following a Pd-catalyzed cycloisomerization. acs.org |

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for C-C bond formation. rsc.org When combined with a cyclization step, it provides an efficient route to benzofurans. This typically involves the palladium- and copper-cocatalyzed coupling of an o-iodophenol with a terminal alkyne. nih.govacs.org The resulting o-alkynylphenol intermediate undergoes subsequent intramolecular cyclization (hydroalkoxylation) to furnish the benzofuran ring. nih.govacs.org

Tandem reactions that also introduce a carbonyl group (carbonylative Sonogashira coupling) have been developed, further expanding the molecular complexity that can be achieved in a single operation. rsc.org

The intramolecular Heck reaction, the palladium-catalyzed coupling of an alkenyl or aryl halide with an alkene within the same molecule, is a robust method for forming cyclic compounds, including benzofurans. wikipedia.org The reaction is initiated by the oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

For benzofuran synthesis, a common strategy involves the intramolecular cyclization of an o-allylphenol derivative. nih.gov A tandem Pd-catalyzed Heck reaction followed by an oxidative cyclization sequence has also been reported for the reaction between 2-hydroxystyrenes and iodobenzenes. nih.gov The 5-exo cyclization mode, which forms a five-membered ring, is generally the most favored pathway in these reactions. wikipedia.org The high functional group tolerance of the Heck reaction makes it suitable for use in the late stages of complex molecule synthesis. wikipedia.org

Radical and photochemical reactions offer unique pathways for benzofuran synthesis, often under mild conditions. nih.gov A notable method involves a cascade radical cyclization where single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers initiates a radical cyclization, which is then followed by an intermolecular coupling step. nih.govresearchgate.net This approach allows for the rapid construction of complex, polycyclic benzofuran derivatives that would be difficult to access through other means. nih.govresearchgate.net

Photoinduced electron transfer (PET) can also be used to initiate cycloaddition reactions. For example, 2-vinylbenzofurans can undergo [4+2] and [2+2] cycloadditions with various dienes and alkenes when irradiated in the presence of a suitable sensitizer, leading to complex benzofuryl-substituted cyclic systems. researchgate.net

A wide array of transition metals are employed to catalyze the formation of the benzofuran ring, highlighting their indispensable role in modern organic synthesis. nih.govacs.org While palladium features prominently in coupling reactions like Heck and Sonogashira, other metals such as copper, nickel, rhodium, and gold offer complementary reactivity. nih.govresearchgate.netorganic-chemistry.org

Copper Catalysis : Copper catalysts are frequently used, sometimes as co-catalysts with palladium in Sonogashira reactions. acs.org They are also used alone to promote one-pot syntheses, such as the reaction of salicylaldehydes, amines, and calcium carbide to afford amino-substituted benzofurans. nih.gov

Nickel Catalysis : Nickel catalysts provide an effective means to activate substrates for nucleophilic addition reactions, furnishing benzofuran derivatives in high yields. nih.govacs.org

Rhodium Catalysis : Rhodium-catalyzed reactions have been developed that proceed via C–H activation and migratory insertion pathways to construct the benzofuran core. nih.gov

Gold and Ruthenium Catalysis : Gold complexes can catalyze the cycloisomerization of specific substrates like 2-(iodoethynyl)aryl esters, while ruthenium catalysts are effective for the dehydrative C-H alkylation of phenols with diols to yield benzofuran derivatives. organic-chemistry.org

| Catalyst System | Substrates | Reaction Type | Reference |

| (PPh₃)PdCl₂ / CuI | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling / Cyclization | nih.gov, acs.org |

| Ni(OTf)₂ / 1,10-phenanthroline | (Not specified) | Nucleophilic Addition / Cyclization | nih.gov, acs.org |

| Rhodium Complex | 1,3-Diynes, N-benzoxyacetamide | C-H Activation / Annulation | nih.gov |

| Ru-H Complex | Phenols, Diols | Dehydrative C-H Alkenylation / Annulation | organic-chemistry.org |

| Pd(0) / Phosphine Ligand | o-Allylphenols / 2-Hydroxystyrenes | Intramolecular Heck Reaction | nih.gov, wikipedia.org |

Direct C-H functionalization has emerged as a powerful and atom-economical strategy that avoids the pre-functionalization of starting materials. nih.gov In the context of benzofuran synthesis, this often involves the palladium-catalyzed C-H activation of o-alkenylphenols. nih.gov Another approach involves a tandem sequence where a Pd-catalyzed Heck reaction is followed by an oxidative cyclization, effectively forming the benzofuran ring through sequential C-C and C-O bond formations via C-H activation. nih.gov

Furthermore, strategies involving the insertion of carbenes into C-H bonds represent a direct method for forming C-C bonds. This has been applied to benzofuran synthesis through innovative pathways inspired by the Brook rearrangement of acylsilanes, which act as carbonyl anion equivalents. nih.gov

Rearrangement-Based Syntheses of Benzofuran Derivatives (e.g., from Benzopyran)

An unconventional yet effective method for synthesizing benzofuran derivatives involves the rearrangement of a benzopyran group. nih.govmdpi.com This transformation has been observed during the synthesis of coumarins, offering a novel pathway to the benzofuran scaffold. nih.govmdpi.com The reaction can proceed under moderate conditions, making it a practical approach for preparing certain benzofuran derivatives. mdpi.com For instance, the synthesis of 4-hydroxy-6-methylcoumarin (B576822) from p-cresol (B1678582) and malonic acid, followed by chlorination and reaction with morpholine (B109124), leads to a coumarin (B35378) intermediate. mdpi.com Subsequent bromination unexpectedly yields a rearranged benzofuran product instead of the anticipated brominated coumarin. mdpi.com This serendipitous discovery highlights the potential for rearrangement reactions to provide access to complex benzofuran structures.

Petasis Reaction Applications in Benzofuranyl Synthesis

The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid, provides a versatile tool for synthesizing α-amino acids and other substituted amines. mdpi.comwikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the synthesis of benzofuran-containing molecules. For example, the InBr3-catalyzed Petasis reaction of benzofuran-2-boronic acid, N-t-butanesulfinamide, and glyoxylic acid yields α-(2-benzofuranyl)-glycine with high diastereoselectivity. mdpi.com The reaction proceeds under mild conditions and is tolerant of various functional groups, making it a valuable method for accessing structurally diverse benzofuranyl derivatives. mdpi.comwikipedia.org

Methodologies for Morpholine Moiety Incorporation

The morpholine ring is a key pharmacophore found in many bioactive compounds, and several methods exist for its incorporation into larger molecules.

Direct Alkylation and Cyclization Routes to Morpholine Derivatives

Direct N-alkylation of morpholine with various alkylating agents is a common method for synthesizing morpholine derivatives. researchgate.net This can be achieved using alcohols in the presence of a catalyst, such as CuO–NiO/γ–Al2O3. researchgate.net Another approach involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) to form N-monoalkylation products, which can then be cyclized to form the morpholine ring. organic-chemistry.org Gold-catalyzed cyclization of alkynylamines or alkynylalcohols also provides an efficient route to morpholine derivatives. rsc.org These methods offer straightforward pathways to a wide range of substituted morpholines.

Mannich Reaction in Morpholine-Containing Compound Synthesis

The Mannich reaction is a powerful three-component condensation that can be used to introduce an aminomethyl group, including the morpholine moiety, onto a substrate with an active hydrogen atom. mdpi.comnih.gov This reaction has been widely used to synthesize morpholine-containing compounds with potential biological activities. nih.govimpactfactor.orgijpsr.comjapsonline.com For example, the Mannich reaction of 4-hydroxyacetophenone with formaldehyde (B43269) and morpholine can be controlled to selectively produce either the single or double Mannich base. nih.gov Similarly, asymmetrical mono-carbonyl analogs of curcumin (B1669340) have been functionalized with a morpholine Mannich base, leading to enhanced anti-inflammatory activity. japsonline.com

Hybridization Strategies Incorporating Morpholine and Benzofuran Scaffolds

The combination of benzofuran and morpholine scaffolds within a single molecule can lead to compounds with interesting biological properties. Hybridization strategies aim to link these two heterocyclic systems. While direct hybridization of 2-(2-benzofuranyl)-4-tert-butyl-morpholine is not explicitly detailed in the provided context, the principles of the previously mentioned reactions can be applied. For instance, a pre-formed benzofuran derivative with a suitable reactive handle could be coupled with a morpholine-containing fragment. An example of a related hybridization involves the synthesis of benzofuran derivatives linked to a substituted phenylpiperazine moiety. mdpi.com This suggests that similar strategies could be employed to connect a benzofuran core to a tert-butyl-morpholine unit.

Integration of the tert-Butyl Substituent in Synthetic Pathways

The incorporation of a tert-butyl group onto a heterocyclic system, particularly on a nitrogen atom, is a critical step that significantly influences the molecule's properties. This substituent can impart steric bulk, enhance lipophilicity, and lock the conformation of the heterocyclic ring.

Strategies for Introducing tert-Butyl Groups on Heterocyclic Systems

One common approach involves the use of starting materials that already contain the tert-butyl moiety. For nitrogen heterocycles like morpholine, this frequently involves N-alkylation of a primary or secondary amine precursor with a tert-butyl-containing electrophile. However, the direct SN2 reaction with tert-butyl halides is often inefficient due to steric hindrance promoting elimination.

A more effective method utilizes reagents where the tert-butyl group is part of a protecting group or a readily available building block. For instance, N-Boc (tert-butyloxycarbonyl) protected amino alcohols can serve as precursors. The Boc group is stable under many reaction conditions but can be removed to liberate the amine for subsequent functionalization, or in some cases, the tert-butyl group itself can be retained or transferred under specific reaction conditions. nih.gov

In the context of palladium-catalyzed cross-coupling reactions, sodium tert-butoxide (NaOtBu) is frequently employed as a strong, non-nucleophilic base. nih.govacs.org While its primary role is to facilitate the catalytic cycle, its use underscores the compatibility of the tert-butyl group within these advanced synthetic methodologies.

Another strategy involves the use of organometallic reagents, such as tert-butyl lithium or tert-butyl Grignard reagents, which can add to electrophilic centers on a heterocyclic ring or a precursor molecule. However, the high reactivity of these reagents requires careful control of reaction conditions to ensure selectivity.

Furthermore, specialized building blocks can be employed. For example, the synthesis of oxazolidine (B1195125) derivatives has utilized (S)-tert-butyl 2,2-dimethyl-4-(1-(4-nitrophenyl)vinyl)oxazolidine-3-carboxylate, where the tert-butyl group is integral to the chiral starting material. nih.gov Similarly, tert-butyl carbamates are common intermediates in the synthesis of complex heterocyclic systems. nih.gov

Stereoselective Synthetic Approaches for Analogous Compounds

Achieving stereocontrol is paramount in the synthesis of substituted morpholines, as the spatial arrangement of substituents can dramatically affect biological activity and chemical properties. Several stereoselective approaches have been developed for morpholine analogs.

A powerful strategy involves starting with enantiomerically pure building blocks. Chiral amino alcohols, which are readily available from the chiral pool (e.g., from amino acids), are common precursors for stereodefined morpholines. nih.gov For example, a four-step synthesis of cis-3,5-disubstituted morpholines begins with enantiopure N-Boc amino alcohols. The key step is a palladium-catalyzed intramolecular carboamination reaction that proceeds with high stereoselectivity, generating the morpholine products as single stereoisomers. nih.gov The stereochemical outcome is often dictated by a syn-aminopalladation occurring via a boat-like transition state.

Solid-phase synthesis offers another avenue for stereoselective preparation. Using immobilized amino acids like Fmoc-Ser(tBu)-OH as starting materials, a sequence of reactions followed by cleavage from the resin can yield morpholine-3-carboxylic acids. The inclusion of a reducing agent like triethylsilane during cleavage can stereoselectively reduce an intermediate dihydrooxazine to the final morpholine, establishing a new stereocenter with a specific configuration. nih.gov

The table below summarizes key aspects of these stereoselective methods for morpholine analogs.

| Method | Key Feature | Starting Material Example | Stereocontrol Element | Product Example |

| Pd-Catalyzed Carboamination | Intramolecular cyclization | Enantiopure N-Boc amino alcohol | Substrate control from chiral precursor | cis-3,5-Disubstituted morpholines nih.gov |

| Solid-Phase Synthesis | Resin-supported methodology | Immobilized Fmoc-Ser(tBu)-OH | Reagent control during cleavage/reduction | Stereodefined morpholine-3-carboxylic acids nih.gov |

| Asymmetric Transfer Hydrogenation | Tandem one-pot reaction | Aminoalkyne substrates | Chiral Ru-catalyst | Enantioselective 3-substituted morpholines organic-chemistry.org |

Synthetic Route Exploration for 2-(2-Benzofuranyl)-4-tert-butyl-morpholine

While the specific synthetic route for 2-(2-benzofuranyl)-4-tert-butyl-morpholine (CAS 119491-61-1) is not extensively detailed in publicly available literature, a plausible pathway can be constructed based on established synthetic methodologies for both the morpholine and benzofuran ring systems. synchem.de

A convergent synthesis approach would be logical, involving the preparation of a benzofuran fragment and a morpholine fragment, followed by their coupling. A likely retrosynthetic analysis would disconnect the molecule at the C2-position of the morpholine ring and the C2-position of the benzofuran ring.

Proposed Synthetic Pathway:

Preparation of the Morpholine Precursor: The required morpholine precursor is N-tert-butylethanolamine. This can be synthesized via the reaction of tert-butylamine (B42293) with ethylene oxide. This 1,2-amino alcohol is a key building block for the morpholine ring.

Preparation of the Benzofuran Electrophile: A suitable electrophilic partner would be a benzofuran derivative activated at the 2-position. A common and effective precursor is 2-bromoacetylbenzofuran. This can be synthesized from 2-acetylbenzofuran, which in turn can be prepared from salicylic (B10762653) aldehyde and chloroacetone, followed by bromination of the acetyl group.

Cyclization to Form the Morpholine Ring: The final step would involve the condensation of N-tert-butylethanolamine with 2-bromoacetylbenzofuran. This reaction would proceed via an initial N-alkylation of the secondary amine with the α-bromoketone to form an intermediate. This intermediate would then undergo an intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon, followed by dehydration, to form a dihydrooxazine intermediate. Subsequent reduction of the double bond within this intermediate would yield the final 2-(2-Benzofuranyl)-4-tert-butyl-morpholine. This reduction step is crucial for establishing the final saturated morpholine ring.

Alternative routes could involve the reaction of 2-(oxiran-2-yl)benzofuran with tert-butylamine. The amine would open the epoxide ring to form a 1-amino-2-hydroxy intermediate, which could then be cyclized with a two-carbon linker to form the morpholine ring.

Considerations for Sustainable Synthetic Chemistry

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. These principles can be applied to the synthesis of complex heterocyclic molecules like 2-(2-benzofuranyl)-4-tert-butyl-morpholine.

One key metric for evaluating the "greenness" of a synthesis is the E-factor (Environmental Factor) , which is the ratio of the mass of waste to the mass of the desired product. A lower E-factor signifies a more sustainable process. While a specific E-factor analysis for the title compound's synthesis is not available, general strategies can be employed to minimize it.

Catalysis: The use of catalysts, especially in small quantities, is a cornerstone of green chemistry. The proposed synthesis relies on catalytic processes (e.g., for reduction), which are preferable to stoichiometric reagents. Palladium-catalyzed reactions, while using a precious metal, are highly efficient and operate at low catalyst loadings, making them more sustainable than many classical methods. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. Reactions like cycloadditions and tandem reactions often have high atom economy.

Electrochemical Synthesis: A promising green alternative for constructing heterocyclic rings is electrosynthesis. acs.orgnih.gov By using renewable electricity as the "reagent" for oxidation or reduction, this method can eliminate the need for chemical oxidants or reductants, which often generate significant waste. This approach has been successfully used to create various N- and O-heterocycles and represents a frontier in sustainable chemical manufacturing. acs.orgnih.gov

By prioritizing catalytic methods, one-pot procedures, and exploring innovative technologies like electrochemistry, the synthesis of complex molecules can be made more environmentally benign, aligning with the goals of sustainable chemistry.

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in 2-(2-Benzofuranyl)-4-tert-butyl-morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. While specific experimental data for 2-(2-Benzofuranyl)-4-tert-butyl-morpholine is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its constituent parts: a benzofuran (B130515) ring, a morpholine (B109124) ring, and a tert-butyl group.

¹H NMR Spectroscopy would be expected to show distinct signals for the aromatic protons of the benzofuran moiety, typically in the range of δ 7.0-7.8 ppm. The protons on the morpholine ring would appear as complex multiplets in the aliphatic region (δ 2.5-4.5 ppm) due to the ring's chair conformation. A sharp singlet, integrating to nine protons, would be characteristic of the magnetically equivalent methyl protons of the tert-butyl group, likely appearing upfield around δ 1.1-1.4 ppm rsc.org.

¹³C NMR Spectroscopy provides information on the carbon skeleton. The benzofuran portion would exhibit signals in the aromatic region (δ 110-160 ppm). Carbons of the morpholine ring adjacent to the oxygen and nitrogen atoms would appear in the δ 60-80 ppm and δ 40-55 ppm ranges, respectively rsc.orgresearchgate.net. The quaternary carbon and the methyl carbons of the tert-butyl group would produce characteristic signals around δ 50-60 ppm and δ 25-30 ppm, respectively.

2D NMR Techniques are crucial for confirming the precise assignment of ¹H and ¹³C signals and establishing connectivity.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the morpholine ring and the aromatic system of the benzofuran.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is vital for establishing the connectivity between the different structural fragments, such as linking the morpholine ring to the benzofuran ring and the tert-butyl group to the morpholine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. It would be instrumental in determining the relative stereochemistry and preferred conformation of the molecule, particularly the orientation of the benzofuran substituent on the morpholine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Benzofuranyl)-4-tert-butyl-morpholine

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Benzofuran Aromatic-H | 7.0 - 7.8 | - |

| Benzofuran Aromatic-C | - | 110 - 160 |

| Morpholine -CH₂-O- | 3.5 - 4.5 | 65 - 75 |

| Morpholine -CH₂-N- | 2.5 - 3.5 | 45 - 55 |

| Morpholine -CH-O- | 4.0 - 5.0 | 70 - 80 |

| tert-butyl -C(CH₃)₃ | - | ~55 |

| tert-butyl -C(CH₃)₃ | ~1.2 | ~28 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(2-Benzofuranyl)-4-tert-butyl-morpholine would be expected to display several characteristic absorption bands. These include C-H stretching vibrations for the aromatic (benzofuran) and aliphatic (morpholine, tert-butyl) portions. Key absorptions would be the C-O-C (ether) stretching vibrations from both the benzofuran and morpholine rings, and the C-N stretching of the tertiary amine in the morpholine ring.

Table 2: Expected IR Absorption Bands for 2-(2-Benzofuranyl)-4-tert-butyl-morpholine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ether C-O-C (Aryl-Alkyl) | Asymmetric Stretch | 1230 - 1270 |

| Ether C-O-C (Aliphatic) | Asymmetric Stretch | 1100 - 1150 |

| Tertiary Amine C-N | Stretch | 1000 - 1250 |

Mass Spectrometry (LC-MS, MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 2-(2-Benzofuranyl)-4-tert-butyl-morpholine (C₁₆H₂₁NO₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion [M+H]⁺, expected at m/z 260.1645 synchem.delookchem.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to purify the sample before analysis. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. The fragmentation pattern is predictable based on the structure. Key fragmentation pathways for benzofuran derivatives often involve cleavage of the furan (B31954) ring or substituents researchgate.net. For this molecule, characteristic fragment ions would likely result from:

Loss of the tert-butyl group ([M+H - 57]⁺).

Cleavage of the morpholine ring.

Formation of a stable benzofuranyl-methylium ion (m/z 131.049) researchgate.net.

Table 3: Expected Mass Spectrometry Data for 2-(2-Benzofuranyl)-4-tert-butyl-morpholine

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | C₁₆H₂₂NO₂⁺ | 260.16 | Protonated Molecular Ion |

| [M+H - C₄H₉]⁺ | C₁₂H₁₃NO₂⁺ | 203.09 | Loss of tert-butyl radical |

| [C₉H₇O]⁺ | C₉H₇O⁺ | 131.05 | Benzofuranyl-methylium ion researchgate.net |

Elemental Analysis for Compound Composition

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This technique is used to confirm the empirical and molecular formula. For a compound with the formula C₁₆H₂₁NO₂, the theoretical composition can be calculated from the atomic weights of its constituent elements.

Table 4: Theoretical Elemental Composition of 2-(2-Benzofuranyl)-4-tert-butyl-morpholine (C₁₆H₂₁NO₂)

| Element | Symbol | Atomic Weight | Count | Total Mass | Percentage |

| Carbon | C | 12.011 | 16 | 192.176 | 74.10% |

| Hydrogen | H | 1.008 | 21 | 21.168 | 8.16% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.40% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.34% |

| Total | 259.349 | 100.00% |

Crystallographic Studies for Solid-State Structure Determination

X-ray Diffraction Analysis of Related Benzofuran-Morpholine Systems

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While a crystal structure for 2-(2-Benzofuranyl)-4-tert-butyl-morpholine itself is not publicly available, analysis of related benzofuran and morpholine-containing structures provides significant insight researchgate.netmdpi.comnih.gov.

X-ray analysis would precisely determine bond lengths, bond angles, and torsional angles. It would confirm the planarity of the benzofuran ring system and reveal the exact conformation of the morpholine ring, which typically adopts a chair conformation. Furthermore, this technique would establish the stereochemical relationship between the benzofuran and tert-butyl substituents on the morpholine ring and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal lattice researchgate.netmdpi.com.

Conformational Analysis and Dynamics (e.g., Dynamic NMR for Ring Inversion)

The conformational landscape of 2-(2-Benzofuranyl)-4-tert-butyl-morpholine is primarily dictated by the stereochemistry of the morpholine ring and the rotational freedom of its substituents. The six-membered morpholine ring typically adopts a chair conformation, which is energetically more favorable than boat or twist-boat forms. The dynamic behavior of this molecule, particularly the inversion of the morpholine ring, can be elucidated using advanced spectroscopic techniques such as dynamic nuclear magnetic resonance (NMR) spectroscopy.

The chair conformation of the morpholine ring in 2-(2-Benzofuranyl)-4-tert-butyl-morpholine can exist as two rapidly interconverting chair forms. This process, known as ring inversion or ring flipping, involves the passage through higher-energy transition states. The presence of bulky substituents, such as the tert-butyl group on the nitrogen atom and the benzofuranyl group at the C2 position, significantly influences the rate and thermodynamics of this inversion process.

The large steric demand of the tert-butyl group is expected to have a pronounced effect on the conformational equilibrium. In substituted cyclohexanes, a tert-butyl group strongly favors an equatorial position to minimize unfavorable 1,3-diaxial interactions. Similarly, in 4-tert-butyl-morpholine derivatives, the tert-butyl group is anticipated to predominantly occupy the equatorial position on the nitrogen atom. This preference can effectively "lock" the conformation of one side of the ring, thereby influencing the preferred orientation of the 2-substituted benzofuranyl group.

Dynamic NMR spectroscopy is a powerful tool for investigating such conformational dynamics. By monitoring the NMR spectrum of a molecule at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the nuclei within the morpholine ring. At high temperatures, where the ring inversion is rapid on the NMR timescale, the signals for the axial and equatorial protons will appear as averaged, sharp peaks. As the temperature is lowered, the rate of inversion decreases. At the coalescence temperature (Tc), the separate signals for the axial and equatorial environments begin to broaden and merge into a single peak. Below the coalescence temperature, if the inversion is slow enough, distinct signals for the axial and equatorial protons can be observed.

A comprehensive conformational analysis would involve computational modeling in conjunction with experimental dynamic NMR studies to precisely determine the energy barriers and the populations of different conformers at equilibrium.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory for Structural and Spectroscopic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and geometry of molecules. While specific DFT studies on 2-(2-Benzofuranyl)-4-tert-butyl-morpholine are not extensively documented in public literature, the methodology has been widely applied to its core scaffolds, benzofuran (B130515) and morpholine (B109124), to predict their properties.

DFT calculations are used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. physchemres.org For instance, studies on 2-phenylbenzofuran (B156813) derivatives have successfully used DFT to calculate optimized structures, finding good agreement between predicted and experimental results. physchemres.org This approach also allows for the calculation of key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

Furthermore, DFT is employed to predict thermodynamic parameters and spectroscopic data. researchgate.net For related heterocyclic compounds, theoretical calculations have been used to interpret experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of vibrational modes. researchgate.net Such calculations for 2-(2-Benzofuranyl)-4-tert-butyl-morpholine would provide a foundational understanding of its structural and electronic characteristics, which is essential for predicting its behavior in biological systems.

Molecular Docking Investigations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding modes of active molecules.

The benzofuran scaffold is a component of many compounds that have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govrsc.org Molecular docking studies on various benzofuran derivatives have provided detailed insights into their binding mechanisms with these enzymes.

These studies reveal that benzofuran derivatives can interact with key residues in the active sites of both AChE and BChE. nih.gov The interactions often involve the benzofuran moiety binding to the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the cholinesterases. nih.govnih.gov For example, docking studies of some 2-phenylbenzofuran derivatives with BChE showed that the benzofuran core interacts with PAS residues, while the phenyl ring engages with the CAS. nih.gov Specific interactions can include hydrogen bonds and π-π stacking with aromatic residues like Tryptophan (Trp) and Phenylalanine (Phe), which are crucial for stabilizing the ligand-enzyme complex. nih.gov

The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). Research on a range of benzofuran derivatives has demonstrated potent inhibitory activities.

| Compound Series | Target Enzyme | IC₅₀ / Kᵢ Values (µM) | Reference |

|---|---|---|---|

| Benzofuranyl Derivatives | AChE | Kᵢ: 0.009 - 0.61 | nih.gov |

| Benzofuranyl Derivatives | BChE | Kᵢ: 0.28 - 1.60 | nih.gov |

| Benzofuran-Triazole Hybrids | AChE | IC₅₀: 0.55 - 2.28 | nih.gov |

| Benzofuran-2-Carboxamides | BChE | IC₅₀: 0.054 - 2.7 | nih.gov |

| Hydroxylated 2-Phenylbenzofurans | BChE | IC₅₀: 3.57 - 6.23 | researchgate.net |

Table 1: Inhibitory activities of various benzofuran derivatives against cholinesterases.

These findings suggest that a compound like 2-(2-Benzofuranyl)-4-tert-butyl-morpholine could adopt a similar binding mode, positioning its benzofuran core within the active site gorge of cholinesterases to act as an inhibitor. The tert-butyl-morpholine group would likely influence the compound's solubility and conformational flexibility, potentially affecting its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds.

QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. nih.govfrontiersin.org These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity, electronic properties, and size. Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to create a predictive model. nih.govarxiv.org

For cholinesterase inhibitors, QSAR studies have successfully identified key molecular features that govern inhibitory potency. nih.govnih.gov For example, a 3D-QSAR investigation of novel benzofuran-based AChE inhibitors highlighted the importance of the substituent's nature and position on the molecule for its activity. nih.gov Descriptors related to molecular shape, hydrophobicity, and electronic properties are often found to be significant in these models. physchemres.orgnih.gov

While a specific QSAR model for 2-(2-Benzofuranyl)-4-tert-butyl-morpholine has not been reported, the principles of QSAR could be applied to a series of its analogues. By synthesizing and testing a library of related compounds, a predictive model could be developed to guide the design of more potent derivatives, optimizing features like the substitution pattern on the benzofuran ring or the nature of the group on the morpholine nitrogen. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique complements the static picture provided by molecular docking by assessing the stability of ligand-protein complexes and exploring the conformational changes that occur upon binding. semanticscholar.org

MD simulations have been used to validate the binding poses of cholinesterase inhibitors predicted by docking. atauni.edu.tr By simulating the inhibitor-enzyme complex in a solvated environment for periods of nanoseconds, researchers can analyze the stability of the interactions. mdpi.commdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand and the root-mean-square fluctuation (RMSF) of the protein residues are calculated to assess stability and flexibility. atauni.edu.trmdpi.com A stable RMSD for the ligand suggests that it remains securely in the binding pocket. atauni.edu.tr

For example, MD simulations of benzoxazole (B165842) derivatives bound to AChE and BChE have confirmed the stability of the compounds in the active sites. atauni.edu.tr Similarly, simulations of morpholine-substituted derivatives with their targets have validated stable protein-ligand interactions over simulation periods of 100 nanoseconds or more. mdpi.com These studies often reveal that the ligand induces a more stable and compact conformation of the enzyme. mdpi.com Such simulations for 2-(2-Benzofuranyl)-4-tert-butyl-morpholine complexed with AChE or BChE would be invaluable for confirming its binding mode and understanding the dynamic nature of the interaction, providing a more complete picture of its inhibitory mechanism. mdpi.com

Biological Activity and Structure Activity Relationship Sar Investigations of Benzofuran Morpholine Derivatives

Overview of Pharmacological Potential of Benzofuran (B130515) and Morpholine (B109124) Scaffolds

The benzofuran nucleus and the morpholine ring are considered "privileged structures" in drug discovery. nih.govrsc.org They are integral components of numerous natural products and synthetic compounds with a wide spectrum of therapeutic applications. nih.govpharmatutor.orgrsc.orgrsc.org

The benzofuran scaffold , a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, is found in many biologically active natural and synthetic molecules. mdpi.comrsc.orgrsc.org Derivatives have shown potential in treating chronic conditions like hypertension and neurodegenerative diseases, as well as acute infections. mdpi.comnih.govnih.gov Their biological importance is underscored by their presence in drugs like amiodarone (B1667116), which has antiarrhythmic properties. pharmatutor.orgrsc.org The versatility of the benzofuran core allows for substitutions that can significantly enhance the therapeutic efficacy of the resulting derivatives. nih.gov

The morpholine scaffold is a six-membered heterocyclic amine widely employed in medicinal chemistry for its favorable physicochemical and metabolic properties. nih.govresearchgate.net Its inclusion in a molecule can improve pharmacokinetic profiles and potency. nih.govijprems.com Morpholine-containing compounds have demonstrated a vast range of pharmacological effects, including antibacterial, anticancer, anti-inflammatory, and antioxidant activities. ijprems.comjst.go.jp

The combination of these two scaffolds into benzofuran-morpholine derivatives has led to the development of new chemical entities with promising and often enhanced biological activities. jst.go.jp

Benzofuran derivatives have been recognized for their significant anti-inflammatory properties. nih.govnih.govijbcp.com Studies on various benzofuran compounds have demonstrated their ability to mitigate inflammatory processes. For instance, a study on (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) revealed significant anti-inflammatory effects in a chronic inflammation model in rats. ijbcp.com

The mechanism of action for some derivatives involves the inhibition of key inflammatory pathways. For example, certain heterocyclic/benzofuran hybrids have been shown to suppress the production of nitric oxide (NO) and down-regulate the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov This is achieved by inhibiting the NF-κB and MAPK signaling pathways, which are crucial in regulating the inflammatory response. nih.gov Docking studies have also shown that some benzofuran derivatives can effectively bind to the active site of the cyclooxygenase-2 (COX-2) enzyme, an important target in anti-inflammatory therapy. nih.gov Two new benzofuran derivatives isolated from Liriope spicata var. prolifera demonstrated significant inhibitory activity on neutrophil respiratory burst, a key event in inflammation. researchgate.net

| Compound/Derivative Class | Key Findings |

| Heterocyclic/benzofuran hybrids | Exhibited excellent inhibitory effect on NO generation and low cytotoxicity. nih.gov |

| Furosalicylic acids and related compounds | Showed good interaction with the active site of COX-2 enzyme. nih.gov |

| Benzofuran pyrimidine (B1678525) derivative | Demonstrated significant anti-inflammatory activity in a chronic inflammation model. ijbcp.com |

| Benzofuran derivatives from Liriope spicata | Inhibited neutrophil respiratory burst. researchgate.net |

Benzofuran and its derivatives represent a promising class of antimicrobial agents, with many compounds exhibiting high potency against a range of microorganisms, sometimes exceeding that of reference drugs. rsc.orgtandfonline.com The antimicrobial spectrum of these derivatives includes activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have revealed that the antimicrobial efficacy of benzofuran derivatives can be significantly influenced by the nature and position of substituents on the benzofuran core. rsc.orgtandfonline.com For instance, the introduction of a morpholine moiety has been a strategy in the synthesis of new antimicrobial agents. nih.gov In one study, a series of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives were synthesized, and their antimicrobial activities were evaluated. nih.gov Among these, a derivative containing a morpholine group showed notable activity. nih.gov

Some benzofuran derivatives have shown particularly strong activity against Staphylococcus aureus and the fungus Candida albicans. researchgate.netnih.gov For example, certain ketoxime derivatives of benzofuran displayed very strong antifungal effects against C. albicans. nih.gov Another study highlighted that linking benzofuran to other heterocyclic rings like quinazolines can yield compounds with broad-spectrum antimicrobial activity. nih.gov However, not all benzofuran derivatives exhibit antimicrobial properties; a series of substituted benzofurans tested against Staphylococcus aureus and Salmonella typhimurium were found to be inactive. nih.gov

| Derivative Class | Target Microorganism(s) | Key Findings |

| (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives | S. aureus, C. albicans | A derivative with a methylpiperazino group was most active against S. aureus. Several others showed strong activity against C. albicans. nih.gov |

| Benzofuran-quinazoline hybrids | Gram-positive and Gram-negative bacteria, C. albicans | Showed broad-spectrum antimicrobial activity. nih.gov |

| Substituted benzofuran derivatives | S. aureus, S. typhimurium | Found to be inactive against the tested strains. nih.gov |

The benzofuran scaffold is a key component in the development of novel anticancer agents, with many derivatives demonstrating potent cytotoxic activity against various human cancer cell lines. rsc.orgnih.govsemanticscholar.org The anticancer efficacy of these compounds is often linked to specific molecular mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression like VEGFR-2. nih.govrsc.orgnih.gov

Apoptosis Induction: Several benzofuran derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. For example, a particular benzofuran derivative induced G2/M phase arrest and apoptosis in cervical cancer cells (SiHa and HeLa). nih.gov Another study found that a 4-(morpholin-4-yl)phenethyl derivative was a potent enhancer of caspase-3, a key executioner enzyme in apoptosis. nih.gov Similarly, novel benzofuran-based chalcone (B49325) derivatives have been shown to effectively trigger apoptosis in human mammary squamous cancer cells (HCC1806). nih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. Inhibiting VEGFR-2 is a key strategy in cancer therapy. Several studies have identified benzofuran derivatives as potent VEGFR-2 inhibitors. nih.govrsc.orgrsc.org For instance, certain 3-methylbenzofuran (B1293835) derivatives displayed significant VEGFR-2 inhibitory activity. nih.gov In another study, a series of chalcone and thiopyrimidine benzofuran derivatives were designed as VEGFR-2 inhibitors, with one compound showing higher activity than the reference drug Sorafenib. rsc.org

Tubulin Polymerization Inhibition: While not as extensively detailed in the provided search results for benzofuran-morpholine derivatives specifically, tubulin polymerization is a known target for anticancer drugs. Some benzofuran-chalcone hybrids have been noted for their anti-tubulin activities. nih.gov

The anticancer activity of benzofuran derivatives is often enhanced by specific substitutions. Halogenation of the benzofuran ring has been shown to increase anticancer activity. mdpi.com Hybrid molecules, such as those combining benzofuran with chalcone, triazole, or piperazine (B1678402), have also emerged as potent cytotoxic agents. mdpi.com

| Derivative Class/Compound | Cancer Cell Line(s) | Mechanism of Action |

| Benzofuran derivative 12 | SiHa, HeLa (cervical cancer) | G2/M phase arrest, apoptosis induction. nih.gov |

| 4-(morpholin-4-yl)phenethyl derivative 51d | Various | Caspase-3, 8, and 9 activation. nih.gov |

| 3-methylbenzofuran derivative 16b | A549 (lung cancer) | VEGFR-2 inhibition. nih.gov |

| Chalcone and thiopyrimidine benzofurans | Various | VEGFR-2 inhibition. rsc.org |

| Benzofuran-based chalcone derivative 4g | HCC1806 (breast cancer), HeLa | Apoptosis induction, VEGFR-2 inhibition. nih.gov |

Benzofuran derivatives have emerged as promising candidates for the development of treatments for Alzheimer's disease (AD). nih.govnih.gov A primary therapeutic strategy for AD is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

Several studies have demonstrated the cholinesterase inhibitory potential of benzofuran-based compounds. nih.govmdpi.comnih.gov For instance, a series of novel benzofuran derivatives were designed as AChE inhibitors, with some compounds showing inhibitory activity comparable to the standard drug donepezil. nih.gov Another study evaluated a range of benzofuranyl derivatives and found that they effectively inhibited both AChE and BChE. nih.gov

Interestingly, some benzofuran derivatives show selective inhibition. A study on compounds isolated from Cortex Mori Radicis revealed that several 2-arylbenzofuran derivatives were potent and selective inhibitors of BChE, with one compound, Cathafuran C, being particularly effective. mdpi.com The therapeutic potential of these compounds is not limited to cholinesterase inhibition. A benzofuran-enaminone derivative was shown to counteract neurotoxicity in an animal model of AD by regulating the expression of genes related to apoptosis and AD pathology. nih.gov

| Compound/Derivative Class | Target Enzyme(s) | Key Findings |

| Benzofuran-based compounds 7c and 7e | AChE | Displayed promising AChE inhibitory activity, comparable to donepezil. nih.gov |

| Benzofuranyl derivatives 2a-j | AChE, BChE | Exhibited effective inhibition of both enzymes. nih.gov |

| 2-Arylbenzofuran derivatives from Cortex Mori Radicis | BChE | Showed potent and selective inhibition of BChE. mdpi.com |

| Benzofuran-Enaminone derivative | Not specified enzyme | Counteracted AlCl₃-induced neurotoxicity in rats. nih.gov |

Benzofuran derivatives are recognized for their antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases. rsc.orgnih.govnih.govbvsalud.org The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govnih.gov

The structure of the benzofuran derivative plays a significant role in its antioxidant activity. For example, it has been reported that transforming a chroman skeleton to a benzofuran skeleton can increase antioxidant activity. nih.gov A study on a series of substituted benzofuran derivatives found that compounds with a morpholine or 1-pyridyl-2-yl piperazine substituent exhibited very significant antioxidant activity. nih.gov In contrast, derivatives with pyrrolidine, piperidine, and N-benzylpiperazine substituents showed no antioxidant activity. nih.gov

Furthermore, some benzofuran-2-carboxamide (B1298429) derivatives have demonstrated the ability to inhibit lipid peroxidation in rat brain homogenates, in addition to their radical scavenging effects. bvsalud.org Certain novel benzofuran-based compounds designed as acetylcholinesterase inhibitors also exhibited strong DPPH scavenging activity, suggesting a dual therapeutic potential for Alzheimer's disease, which has an oxidative stress component. nih.gov

| Derivative Class/Compound | Assay | Key Findings |

| Substituted benzofurans with morpholine | DPPH assay | Showed very good antioxidant activity. nih.gov |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | DPPH scavenging, lipid peroxidation inhibition | Exhibited moderate to appreciable antioxidant activity. nih.govbvsalud.org |

| Benzofuran-based AChE inhibitors | DPPH assay | Produced strong DPPH scavenging activity. nih.gov |

Benzofuran and morpholine scaffolds are individually known to be present in compounds with significant cardiovascular effects, and their combination in hybrid molecules has yielded potent vasorelaxant agents. jst.go.jpnih.govnih.gov Vasodilators are crucial for treating conditions like hypertension, heart failure, and angina. jst.go.jpnih.gov

Benzofurans are considered promising candidates for developing new vasodilators due to their known anti-arrhythmic, hypotensive, and vasorelaxant effects. jst.go.jpnih.gov The well-known antiarrhythmic drug amiodarone is a benzofuran derivative. jst.go.jp The morpholine scaffold is also featured in various pharmacologically active products, including some with vasorelaxant properties. jst.go.jp

A study on benzofuran–morpholinomethyl–pyrazoline hybrids demonstrated that these compounds possess significant vasodilatation properties. jst.go.jpnih.gov All the synthesized compounds in this study showed activity in isolated rat thoracic aortic rings. The placement of the morpholinomethyl moiety was found to be crucial for activity; derivatives where this group was directly linked to the benzofuran scaffold showed greater vasorelaxant activity compared to isomers where it was separated by a pyrazoline spacer. jst.go.jp Several of these hybrid compounds exhibited activity superior to the standard drug prazocin. jst.go.jpnih.gov

| Compound Class | Model | Key Findings |

| Benzofuran–morpholinomethyl–pyrazoline hybrids | Isolated rat thoracic aortic rings | Showed significant vasorelaxant properties, with some compounds being more potent than prazocin. jst.go.jpnih.gov |

| Derivatives with morpholinomethyl directly on benzofuran | Isolated rat thoracic aortic rings | Resulted in higher vasorelaxant activity compared to isomers with a pyrazoline spacer. jst.go.jp |

Other Reported Biological Activities (e.g., Analgesic, Antiparasitic, Antihyperglycemic, Kinase Inhibitory)

The benzofuran and morpholine scaffolds are independently recognized for a wide array of pharmacological activities. nih.govnih.gov Their combination in a single molecular entity, such as 2-(2-Benzofuranyl)-4-tert-butyl-morpholine, suggests potential for diverse biological effects. While specific studies on this exact compound are not extensively detailed in public literature, analysis of related derivatives provides insight into its potential therapeutic applications.

Analgesic Activity: Compounds featuring a morpholine ring have been designed as analgesics. nih.gov Certain 2-hydroxy-2-aryl-4-alkyl-morpholines, which share a structural resemblance to pethidine-type analgesics, have demonstrated analgesic activities that are antagonized by naloxone. nih.gov Furthermore, the broader class of benzofuran derivatives has been noted for its potential analgesic properties among other therapeutic effects. nih.gov

Antiparasitic and Anti-infective Activity: Benzofuran derivatives have shown promise as anti-infective agents, with demonstrated activity against various parasites. nih.govnih.gov The core benzofuran structure is considered a valuable pharmacophore in the development of new drugs to combat parasitic infections. nih.govnih.gov

Antihyperglycemic Activity: The potential for benzofuran-containing compounds to act as anti-diabetic agents has been reported. nih.gov While research into specific morpholine-benzofuran hybrids for this purpose is emerging, other complex structures incorporating different atoms have shown significant antihyperglycemic and hypolipidemic effects in animal models. nih.gov

Kinase Inhibitory Activity: The morpholine moiety is a well-established component in the design of kinase inhibitors. e3s-conferences.orgnih.gov Its ability to interact with target proteins and modulate pharmacokinetic properties makes it a privileged structure in this context. nih.govijprems.com Benzofuran derivatives have also been specifically developed as potent inhibitors of key signaling kinases involved in cancer, such as Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov For instance, a benzofuranyl thiosemicarbazone derivative demonstrated dual inhibitory action against PI3K and VEGFR-2 with IC₅₀ values of 2.21 nM and 68 nM, respectively. nih.gov

Structure-Activity Relationship (SAR) Analyses for 2-(2-Benzofuranyl)-4-tert-butyl-morpholine Analogs

Influence of Benzofuran Substituents on Biological Potency

The substitution pattern on the benzofuran ring is a critical determinant of the biological activity of its derivatives. nih.gov SAR studies reveal that both the type and position of the substituent significantly modulate potency, particularly in the context of anticancer activity.

Halogenation: The introduction of halogen atoms such as chlorine, bromine, or fluorine onto the benzofuran ring consistently leads to a significant enhancement of biological activities like anticancer effects. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to biological targets. nih.gov

Positional Importance: The position of the substituent is crucial. For example, in a series of anticancer N-phenyl-benzofuran derivatives, a halogen atom placed at the para position of the N-phenyl ring resulted in the highest recorded activities. nih.gov Similarly, adding a fluorine atom at the 4-position of a 2-benzofuranyl group coupled to another scaffold resulted in a twofold increase in inhibitory potency against urokinase-type plasminogen activator (uPA). nih.gov

Substituents at C-2: The C-2 position of the benzofuran ring is a key site for modification. SAR studies have found that substitutions at this position, whether with ester groups or other heterocyclic rings, are often crucial for the cytotoxic activity of the compounds. nih.govnih.gov

Below is a data table summarizing the influence of benzofuran substituents on anticancer activity from reported findings.

| Compound Modification | Target/Cell Line | Effect on Potency | Reference |

| Addition of fluorine at position 4 of 2-benzofuranyl | uPA | 2-fold increase in potency (Ki = 88 nM) | nih.gov |

| Bromine atom on methyl group at position 3 | K562 and HL60 leukemia cells | Remarkable cytotoxic activity (IC₅₀ = 5 µM and 0.1 µM) | nih.gov |

| Ester or heterocyclic ring at C-2 | Various cancer cell lines | Considered crucial for cytotoxic activity | nih.gov |

Role of the Morpholine Moiety in Modulating Activity

Improved Potency and Pharmacokinetics: The morpholine ring can enhance the potency of a compound through specific molecular interactions with target proteins, such as kinases. e3s-conferences.orgnih.gov It is frequently incorporated to improve pharmacokinetic properties, including metabolic stability. nih.govsci-hub.se For example, the addition of a morpholine moiety to the drug gefitinib (B1684475) was responsible for prolonging its mean terminal plasma half-life to 41 hours. sci-hub.se

Physicochemical Properties: The morpholine ring possesses a unique combination of physicochemical properties. Its oxygen atom acts as a weak hydrogen bond acceptor, and the ring itself has a balanced lipophilic-hydrophilic profile, which is desirable for drug-like characteristics. sci-hub.se

Pharmacophore Component: In many bioactive molecules, the morpholine ring is an integral part of the pharmacophore. It can be essential for binding to enzyme active sites or for conferring selective affinity for specific receptors. nih.govsci-hub.se SAR studies on certain kinase inhibitors revealed that the morpholine ring, along with specific substitutions on an attached quinazoline (B50416) ring, was crucial for activity. e3s-conferences.org

Impact of the tert-Butyl Group on Receptor Affinity and Selectivity

The bulky, lipophilic tert-butyl group plays a significant role in modulating how a molecule interacts with its biological target. Its primary impacts are on lipophilicity and steric interactions, which in turn affect receptor affinity and selectivity.

Increased Lipophilicity: The tert-butyl group is significantly more lipophilic than smaller alkyl groups or other bioisosteres like the trifluoromethyl (CF₃) group. In a comparative study of cannabinoid receptor ligands, the tert-butyl analogues consistently showed higher lipophilicity (log P values) than their corresponding CF₃ counterparts. rsc.org This property can enhance membrane permeability and hydrophobic interactions within a receptor binding pocket.

Receptor Affinity and Selectivity: The steric bulk of the tert-butyl group can either enhance or decrease binding affinity depending on the topology of the receptor's binding site. In the aforementioned study on cannabinoid ligands, the pentafluorosulfanyl (SF₅) analogues, which are sterically demanding, generally showed equivalent or slightly higher CB₁ receptor affinity compared to the tert-butyl analogues. rsc.org This highlights that the tert-butyl group serves as an effective, bulky aliphatic group for exploring receptor binding pockets. rsc.org In a different context, derivatives of 5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one were identified as potent positive allosteric modulators of GABA-B receptors, suggesting the bulky tert-butyl groups are key for this activity. nih.gov

The following table compares the tert-butyl group to other common bioisosteres.

| Group | Key Property | Impact on Receptor Interaction | Reference |

| tert-Butyl | High lipophilicity, steric bulk | Provides strong hydrophobic interactions; acts as a bulky anchor | rsc.org |

| Trifluoromethyl (CF₃) | Electron-withdrawing, lower lipophilicity than t-Bu | Acts as a bioisostere for bulky aliphatic groups but with different electronic properties | rsc.org |

| Pentafluorosulfanyl (SF₅) | Higher lipophilicity than CF₃, electron-withdrawing | Can offer equivalent or higher receptor affinity compared to t-Bu and CF₃ analogues | rsc.org |

Positional Isomerism and Stereochemical Effects on Biological Profiles

The three-dimensional arrangement of a molecule is fundamental to its biological function. For benzofuran-morpholine derivatives, both the attachment points of substituents (positional isomerism) and the spatial orientation of the atoms (stereochemistry) have profound effects on activity.

Positional Isomerism: As noted previously, the location of substituents on the benzofuran ring is a critical determinant of biological activity. nih.gov Studies on benzofuran-based angiotensin II receptor antagonists also demonstrated that different regioisomers exhibited varied binding activities. researchgate.net The active isomers were found to adopt a conformation similar to that of the established antagonist DuP753, indicating that the correct positioning of functional groups is necessary to fit the receptor binding site. researchgate.net

Stereochemical Effects: The morpholine ring in 2-substituted derivatives contains a chiral center, meaning it can exist as different enantiomers. This stereochemistry is often crucial for biological selectivity and potency. Studies have shown that chiral morpholines can produce inhibitors where each enantiomer has a distinct potency and selectivity profile. ijprems.com For some benzofuran derivatives, the cis or trans configuration can also determine activity; one study found that a cis-configured benzofuranone was a moderately effective inhibitor of butyrylcholinesterase, while its trans isomer was significantly weaker. mdpi.com

Lipophilicity and Aromaticity as Key SAR Parameters

Lipophilicity and aromaticity are two fundamental physicochemical parameters that govern the pharmacokinetic and pharmacodynamic properties of drug molecules.

Lipophilicity: This parameter, often measured as log P, influences absorption, distribution, metabolism, and excretion (ADME). In the context of benzofuran-morpholine derivatives, lipophilicity is modulated by various parts of the molecule.

The benzofuran ring and its aromaticity contribute a baseline level of lipophilicity.

The morpholine moiety provides a balanced hydrophilic-lipophilic character. sci-hub.se

Aromaticity: The aromatic benzofuran core is essential for forming specific interactions with biological targets, such as π-π stacking or hydrophobic interactions within a receptor's binding pocket. The planarity and electron distribution of the aromatic system are key features that define its binding capabilities. Structure-activity relationship studies often focus on optimizing these interactions by adding various substituents to the aromatic ring system. nih.gov

Mechanistic Studies of Biological Action

The benzofuran nucleus, a fusion of a benzene and a furan ring, is a core structure in many natural and synthetic compounds with a wide array of biological activities. nih.govnih.govmedcraveonline.com Its derivatives are noted for their potential in treating chronic conditions like hypertension and neurodegenerative diseases, as well as acute infections. nih.govsemanticscholar.org The incorporation of a morpholine ring, a versatile scaffold, has been shown to impart a range of pharmacological properties, including vasorelaxant, anticancer, and antimicrobial effects. jst.go.jp This section delves into the mechanistic underpinnings of the biological actions of benzofuran-morpholine hybrids, with a focus on how these molecules interact with cellular systems.

Cellular Pathway Modulation by Benzofuran-Morpholine Hybrids

The biological effects of benzofuran-morpholine derivatives are often rooted in their ability to modulate specific cellular signaling pathways. While direct studies on the cellular pathway modulation by 2-(2-Benzofuranyl)-4-tert-butyl-morpholine are not extensively documented in publicly available literature, research on related benzofuran derivatives provides insights into their potential mechanisms.

Benzofuran derivatives have been shown to exert their biological effects, such as anticancer activity, through various mechanisms. rsc.orgnih.gov For instance, some derivatives induce apoptosis (programmed cell death) in cancer cells and inhibit cell growth. nih.gov The substitution pattern on the benzofuran core plays a crucial role in determining the specific pathways affected. nih.gov For example, the introduction of certain substituents at the C-2 position of the benzofuran ring has been found to be critical for cytotoxic activity. nih.gov

The morpholine moiety also contributes significantly to the biological activity profile. jst.go.jp In the context of vasorelaxation, benzofuran-morpholinomethyl-pyrazoline hybrids have demonstrated significant vasodilatory properties in isolated rat thoracic aortic rings, suggesting an interaction with pathways regulating vascular smooth muscle tone. jst.go.jpjst.go.jp While the precise pathways for many benzofuran-morpholine compounds are still under investigation, their diverse biological activities point towards a multifactorial mechanism of action involving various cellular signaling cascades.

Enzyme Inhibition Kinetics for Relevant Targets

The determination of kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) is fundamental to understanding enzyme kinetics. khanacademy.org Different types of inhibition—competitive, noncompetitive, and uncompetitive—can be distinguished by analyzing how an inhibitor affects these parameters. khanacademy.org For example, competitive inhibitors increase the apparent Km without affecting Vmax, while noncompetitive inhibitors decrease Vmax without changing Km. khanacademy.org

The following interactive table illustrates hypothetical enzyme inhibition data for a generic benzofuran-morpholine derivative, demonstrating different inhibition types.

| Inhibitor Type | Effect on Vmax | Effect on Km | Mechanism |

|---|---|---|---|

| Competitive | No change | Increases | Binds to the active site, competing with the substrate. khanacademy.org |

| Noncompetitive | Decreases | No change | Binds to a site other than the active site, reducing enzyme efficiency. khanacademy.org |

| Uncompetitive | Decreases | Decreases | Binds only to the enzyme-substrate complex. khanacademy.org |

Studies on various inhibitors have utilized kinetic analyses to determine their mechanism of action. For instance, the inhibition of tyrosinase by kojic acid was identified as competitive through such kinetic studies. nih.gov Similar methodologies could be applied to elucidate the specific enzyme targets and inhibitory mechanisms of 2-(2-Benzofuranyl)-4-tert-butyl-morpholine.

Receptor Binding Assays for Ligand-Target Interactions

Receptor binding assays are crucial for characterizing the interaction between a ligand (such as a drug candidate) and its molecular target, typically a receptor. nih.gov These assays measure the affinity of a ligand for a receptor and can be used to screen for new therapeutic agents. While specific receptor binding data for 2-(2-Benzofuranyl)-4-tert-butyl-morpholine is not widely published, the general principles of these assays can be described.

These assays often employ a radiolabeled ligand that binds to the receptor. nih.gov The binding of the test compound is then assessed by its ability to displace the radiolabeled ligand. Data from these experiments are used to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the compound's binding affinity.

A new series of 2,4-disubstituted morpholines has been synthesized and evaluated for their selectivity for the dopamine (B1211576) D4 receptor, highlighting the utility of such assays in drug discovery. nih.gov The affinity of these compounds was determined through radioligand binding assays, which informed the structure-activity relationship and the development of 3D-QSAR models. nih.gov

The following interactive table presents hypothetical receptor binding data for a series of benzofuran-morpholine derivatives, illustrating how structural modifications can influence binding affinity.

| Compound | Modification | Receptor Affinity (Ki in nM) |

|---|---|---|

| Derivative A | - | 50 |

| Derivative B | Addition of a hydroxyl group | 25 |

| Derivative C | Addition of a methyl group | 75 |

Such assays would be instrumental in identifying the specific molecular targets of 2-(2-Benzofuranyl)-4-tert-butyl-morpholine and in understanding the structural requirements for its biological activity.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The efficient and versatile synthesis of 2-(2-Benzofuranyl)-4-tert-butyl-morpholine and its analogs is paramount for extensive biological evaluation. Future research should focus on developing innovative and stereoselective synthetic routes.

Recent advancements in morpholine (B109124) synthesis offer promising avenues. Modern methods, such as the asymmetric hydrogenation of unsaturated morpholines using specialized catalysts like bisphosphine-rhodium complexes, can yield 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee). This is particularly relevant as the stereochemistry at the C-2 position of the morpholine ring is likely to be a critical determinant of biological activity.

Another promising area is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules like substituted morpholines in a single step from simple starting materials. The Ugi MCR, for instance, has been successfully employed to create diverse libraries of substituted morpholines and could be adapted for this specific target. Palladium-catalyzed carboamination reactions also present a powerful tool for the stereocontrolled synthesis of cis-3,5-disubstituted morpholines from readily available amino alcohols. Additionally, metal-free, one-pot syntheses from aziridines offer an eco-friendly and operationally simple alternative.

The synthesis of the benzofuran (B130515) moiety can also be optimized. Efficient protocols for creating libraries of 2-aryl benzofurans are available, utilizing starting materials like salicylaldehydes and aryl boronic acids. The integration of these advanced synthetic strategies will be crucial for generating a diverse range of analogs for comprehensive structure-activity relationship (SAR) studies.

Q & A

Basic: What are the established synthetic routes for 2-(2-Benzofuranyl)-4-tert-butyl-morpholine, and how can reaction conditions be optimized for higher yields?

Answer:

Synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization. For example, tert-butyl groups can be introduced via Grignard or alkylation reactions under inert atmospheres. Critical parameters include:

- Temperature control (e.g., maintaining −78°C for boronic acid coupling reactions to minimize side products) .

- Catalyst selection (e.g., palladium catalysts for Suzuki-Miyaura cross-coupling to attach benzofuran moieties) .

- Purification methods (e.g., column chromatography with silica gel or recrystallization using ethanol/water mixtures) .

Yield optimization often requires adjusting stoichiometry (e.g., 1.2:1 molar ratio of benzofuran precursors to morpholine derivatives) and reaction time (24–48 hours for complete conversion) .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves substituent positions (e.g., tert-butyl protons at δ 1.2–1.4 ppm; benzofuran aromatic protons at δ 6.8–7.5 ppm) .

- X-ray Crystallography: Determines absolute configuration and bond angles (e.g., morpholine ring puckering and benzofuran planarity) .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>97% via reverse-phase C18 columns) and detects polar by-products .

- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ for C17H21NO2 at m/z 282.1598) .

Basic: How can researchers mitigate challenges in achieving high enantiomeric purity?

Answer:

- Chiral Resolution: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .

- Asymmetric Synthesis: Employ enantioselective catalysts (e.g., BINOL-derived ligands for tert-butyl group installation) .

- Circular Dichroism (CD): Monitor optical activity to verify enantiomeric excess (e.g., λmax at 220–250 nm for morpholine derivatives) .

Advanced: How does the tert-butyl group influence the compound’s reactivity in catalytic or biological systems?

Answer:

The tert-butyl group enhances steric bulk, which:

- Reduces Aggregation: Improves solubility in non-polar solvents (e.g., logP ~3.5) for homogeneous catalysis .

- Modulates Electron Density: Stabilizes transition states in Pd-catalyzed couplings via inductive effects .

- Biological Interactions: Alters binding affinity to hydrophobic pockets in enzymes (e.g., cytochrome P450 inhibition studies) .

Experimental validation requires comparative studies with non-tert-butyl analogs (e.g., IC50 assays or kinetic isotope effects) .

Advanced: How can contradictions between experimental spectroscopic data and computational models (e.g., DFT) be resolved?

Answer:

- Conformational Sampling: Use molecular dynamics (MD) simulations to account for flexible morpholine rings and tert-butyl rotation .

- Solvent Effects: Compare gas-phase DFT calculations with experimental NMR in DMSO or CDCl3 to adjust dielectric constants .

- X-ray Validation: Overlay crystallographic data (e.g., bond lengths ±0.02 Å) with optimized DFT geometries .